molecular formula C8H7NO B8746035 2H-1,4-Benzoxazine CAS No. 255-03-8

2H-1,4-Benzoxazine

Cat. No. B8746035
Key on ui cas rn: 255-03-8
M. Wt: 133.15 g/mol
InChI Key: PVTXJGJDOHYFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04219550

Procedure details

Powdered sodium cyanoborohydride (25 g) is added, in small portions, to a well-stirred and cooled (5°) solution of 1,2,7,8,9,10-hexahydropyrido[3', 4': 4,5]pyrrolo[1,2,3-de][1,4]benzoxazine (20 g) in trifluoroacetic acid (250 ml) at such a rate that excessive frothing is avoided. After the addition is complete, the mixture is stirred at room temperature for 2 hours, treated with 6N hydrochloric acid (150 ml), and refluxed for 30 minutes. It is then cooled and basified with 25% sodium hydroxide and extracted thrice with chloroform. The combined chloroform extracts are washed thoroughly with water, dried over magnesium sulfate, and stripped of the solvent under reduced pressure to furnish a crystalline solid which is recrystallized from hexane to yield the title compound, m.p. 112°-113°.
Quantity
25 g
Type
reactant
Reaction Step One
Name
1,2,7,8,9,10-hexahydropyrido[3', 4': 4,5]pyrrolo[1,2,3-de][1,4]benzoxazine
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[CH2:5]1[N:10]2C3CCNCC=3[C:13]3=[CH:14][CH:15]=[CH:16][C:8](=[C:9]23)[O:7][CH2:6]1.Cl.[OH-].[Na+]>FC(F)(F)C(O)=O>[O:7]1[C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[N:10]=[CH:5][CH2:6]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Two
Name
1,2,7,8,9,10-hexahydropyrido[3', 4': 4,5]pyrrolo[1,2,3-de][1,4]benzoxazine
Quantity
20 g
Type
reactant
Smiles
C1COC2=C3N1C1=C(C3=CC=C2)CNCC1
Name
Quantity
250 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to a well-stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with chloroform
WASH
Type
WASH
Details
The combined chloroform extracts are washed thoroughly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to furnish a crystalline solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
O1CC=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.